Benzoato de fenilo

Descripción general

Descripción

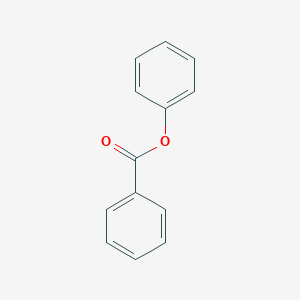

El benzoato de fenilo es un compuesto orgánico que pertenece a la clase de los ésteres. Se forma por la esterificación del fenol con ácido benzoico. Este compuesto es conocido por su estructura cristalina y se utiliza a menudo en diversas aplicaciones químicas debido a su estabilidad y reactividad.

Aplicaciones Científicas De Investigación

Phenyl benzoate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

Biology: Employed in the study of enzyme-catalyzed reactions involving esters.

Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.

Industry: Utilized in the production of liquid crystalline polymers and as a plasticizer in polymer chemistry.

Mecanismo De Acción

El mecanismo de acción del benzoato de fenilo implica su interacción con varios objetivos moleculares. En las reacciones de hidrólisis, el enlace éster se rompe por ataque nucleofílico, lo que lleva a la formación de fenol y ácido benzoico. En el reordenamiento de Fries, el compuesto se somete a una migración del grupo acilo a la posición orto o para del anillo de fenol, facilitada por el catalizador de cloruro de aluminio {_svg_2}.

Análisis Bioquímico

Biochemical Properties

Phenyl benzoate interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, it undergoes Fries rearrangement catalyzed by heteropoly acids to yield acylated phenols and esters .

Molecular Mechanism

Phenyl benzoate exerts its effects at the molecular level through several mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Phenyl benzoate change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Phenyl benzoate vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

Phenyl benzoate is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Phenyl benzoate is transported and distributed within cells and tissues in a manner that is still being researched. It’s known to interact with certain transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

It’s possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El benzoato de fenilo se puede sintetizar mediante la reacción de Schotten-Baumann, en la que el fenol reacciona con cloruro de benzoílo en presencia de una solución acuosa de hidróxido de sodio . La reacción procede de la siguiente manera: [ \text{C}6\text{H}_5\text{OH} + \text{C}_6\text{H}_5\text{COCl} \rightarrow \text{C}_6\text{H}_5\text{COO}\text{C}_6\text{H}_5 + \text{HCl} ]

Métodos de producción industrial: En entornos industriales, el this compound se produce utilizando métodos similares pero a una escala mayor. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza. El proceso implica el uso de reactores grandes y el control continuo de parámetros de reacción como la temperatura, la presión y el pH.

Análisis De Reacciones Químicas

Tipos de reacciones: El benzoato de fenilo se somete a varios tipos de reacciones químicas, que incluyen:

Hidrólisis: En presencia de un ácido o una base, el this compound puede hidrolizarse para producir fenol y ácido benzoico.

Reordenamiento de Fries: Cuando se calienta con cloruro de aluminio, el this compound se somete a un reordenamiento de Fries para producir hidroxi-benzofenona.

Reducción: El this compound puede reducirse a alcohol bencílico y fenol utilizando agentes reductores como el hidruro de litio y aluminio.

Reactivos y condiciones comunes:

Hidrólisis: Condiciones ácidas o básicas con agua.

Reordenamiento de Fries: Cloruro de aluminio como catalizador.

Reducción: Hidruro de litio y aluminio en condiciones anhidras.

Productos principales:

Hidrólisis: Fenol y ácido benzoico.

Reordenamiento de Fries: Hidroxi-benzofenona.

Reducción: Alcohol bencílico y fenol.

4. Aplicaciones en investigación científica

El this compound tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como reactivo en la síntesis orgánica y como precursor de otros compuestos químicos.

Biología: Se emplea en el estudio de reacciones catalizadas por enzimas que involucran ésteres.

Medicina: Se ha investigado su posible uso en sistemas de administración de fármacos debido a su estabilidad y reactividad.

Industria: Se utiliza en la producción de polímeros de cristal líquido y como plastificante en química de polímeros.

Comparación Con Compuestos Similares

El benzoato de fenilo se puede comparar con otros ésteres como el benzoato de etilo y el benzoato de metilo:

Benzoato de etilo: Similar en estructura pero tiene un grupo etilo en lugar de un grupo fenilo. Se utiliza como agente saborizante y en perfumes.

Benzoato de metilo: Contiene un grupo metilo y también se utiliza en fragancias y como solvente.

Singularidad: El this compound es único debido a su estructura cristalina y su capacidad para someterse al reordenamiento de Fries, lo cual no es común en otros ésteres simples .

Lista de compuestos similares:

- Benzoato de etilo

- Benzoato de metilo

- Benzoato de bencilo

Actividad Biológica

Phenyl benzoate is an organic compound that has garnered interest due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications, supported by data tables and research findings.

Synthesis of Phenyl Benzoate Compounds

Phenyl benzoate can be synthesized through various methods, including the reaction of benzoic acid with phenol in the presence of a catalyst. Recent studies have focused on synthesizing derivatives of phenyl benzoate to enhance its biological activity. For instance, Zhou et al. (2021) synthesized eight phenyl benzoate derivatives and evaluated their antioxidant, anti-tyrosinase, and anti-pancreatic lipase activities. The yields of these compounds ranged from 31% to 85%, with some derivatives showing significant bioactivity .

Antioxidant Activity

The antioxidant activity of phenyl benzoate derivatives was assessed using half maximal inhibitory concentrations (IC50). Notably, compound 4c exhibited a strong antioxidant effect with an IC50 of approximately 13.06 µM, outperforming traditional antioxidants like Trolox .

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| 4c | 13.06 | Antioxidant |

| 5d | 15.76 | Anti-pancreatic lipase |

| 6c | 18.37 | Anti-pancreatic lipase |

| 6d | 20.77 | Anti-pancreatic lipase |

Neuropharmacological Effects

In a separate study, para-pentyl phenyl benzoate was isolated from plant extracts and demonstrated significant central nervous system (CNS) depressant effects. The compound showed favorable binding characteristics to GABA_A receptors compared to standard anxiolytics like diazepam and chlorpromazine .

Key Findings:

- Anxiolytic Effect: The compound decreased locomotor activity, rearing frequency, and grooming in mice, indicating a sedative effect.

- Acute Toxicity: The LD50 was calculated using Lorke’s method, revealing a moderate toxicity profile.

Antimicrobial Activity

Research by Kovalchuk et al. (2015) highlighted the antimicrobial potential of phenyl benzoate derivatives against Mycobacterium tuberculosis and other bacterial strains. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.125 to 8 µM, with some derivatives exhibiting high efficacy against multidrug-resistant strains .

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| 4-Bromo-2-[4-(trifluoromethyl)] | 0.25-2 | Mycobacterium tuberculosis |

| Salicylanilide derivative | ≤0.49 | Methicillin-resistant Staphylococcus aureus |

Structure-Activity Relationships

A study on skin sensitization highlighted the importance of molecular structure in determining the allergenic potential of phenyl benzoates. Quantitative structure-activity relationships (QSAR) indicated that molecular volume and partition coefficients were critical factors influencing biological responses .

Propiedades

IUPAC Name |

phenyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c14-13(11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCJSHPDYVMKCHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0048210 | |

| Record name | Phenyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid with an odor of geraniums; [Merck Index] Crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Phenyl benzoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21461 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

93-99-2 | |

| Record name | Phenyl benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenylcarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHENYL BENZOATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37086 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, phenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.086 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYL BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8A3WVZ590 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Phenyl benzoate?

A1: Phenyl benzoate has the molecular formula C13H10O2 and a molecular weight of 198.22 g/mol. [] [https://www.semanticscholar.org/paper/84a17f1dc32f87db51b47bbfeba4a7f16d3a449c]

Q2: What is the typical dihedral angle observed between the phenyl and benzoyl rings in Phenyl benzoate?

A2: The dihedral angle between the phenyl and benzoyl rings in Phenyl benzoate is typically around 55.7°. This angle can vary slightly depending on the presence and position of substituents on the aromatic rings. [] [https://www.semanticscholar.org/paper/987d18ae4591235b41ab5a1d52f9e4d09e0f979e], [] [https://www.semanticscholar.org/paper/085a990380e3cad76443622d6290da993132f090]

Q3: How does the presence of electron-donating or electron-withdrawing groups on the phenyl ring affect the reactivity of Phenyl benzoate derivatives in nucleophilic substitution reactions?

A3: Electron-donating groups generally decrease the reactivity of Phenyl benzoate derivatives towards nucleophiles, while electron-withdrawing groups increase their reactivity. This effect is due to the influence of the substituents on the electron density of the carbonyl carbon, which is the electrophilic center in nucleophilic attack. [] [https://www.semanticscholar.org/paper/0e4ff81316fc1d780800dda779b300de5d3df176]

Q4: What are the potential advantages of using microreactors for the synthesis of Phenyl benzoate?

A4: Microreactors offer several advantages for chemical synthesis, including enhanced mass transfer rates and improved control over reaction parameters. This can lead to higher yields, improved selectivity, and reduced reaction times compared to conventional batch reactors. [] [https://www.semanticscholar.org/paper/15d36b516187a7c982726bdb682e91ecfe057b0c]

Q5: Can zeolites be used as catalysts for reactions involving Phenyl benzoate?

A5: Yes, zeolites have been investigated as catalysts for reactions involving Phenyl benzoate, such as the benzoylation of phenol. The specific activity and selectivity of the zeolite catalyst can be influenced by factors such as the type of zeolite, pore size, and acidity. [] [https://www.semanticscholar.org/paper/4ef26c8197150d3326e920c867912e0928608434]

Q6: What is the role of aluminum chloride in the Fries rearrangement of Phenyl benzoate?

A6: Aluminum chloride acts as a Lewis acid catalyst in the Fries rearrangement of Phenyl benzoate. It coordinates to the carbonyl oxygen of the ester, enhancing the electrophilicity of the carbonyl carbon and facilitating the intramolecular migration of the phenyl group. [] [https://www.semanticscholar.org/paper/4889ef4e7ce7ae04b239319435b1a066935ca36e]

Q7: Have computational chemistry methods been applied to study the properties and reactivity of Phenyl benzoate and its derivatives?

A7: Yes, computational chemistry techniques, such as density functional theory (DFT) calculations, have been employed to investigate various aspects of Phenyl benzoate and its derivatives. These studies provide insights into the electronic structure, molecular geometry, vibrational frequencies, and reactivity of these compounds. [] [https://www.semanticscholar.org/paper/b6834ffa50f6232f267b1aa27d6c62709880e42c]

Q8: How does the position of a halogen substituent on the phenyl ring affect the conformational preferences of halogenated Phenyl benzoates?

A8: The position of a halogen substituent can significantly impact the conformational preferences of halogenated Phenyl benzoates. For example, an F atom at the ortho position (C2) has a lesser effect on the molecular arrangement and conformation compared to an F atom at the para position (C4). [] [https://www.semanticscholar.org/paper/fb63902f45d41a06ac94efef3619ea0ff1512cb1]

Q9: How does the nature of the alkyl or alkoxy substituent affect the mesomorphic properties of phenyl benzoate derivatives?

A9: The length and branching of the alkyl or alkoxy substituent can significantly influence the mesomorphic behavior of phenyl benzoate derivatives. Longer alkyl chains generally favor liquid crystal formation, while branching can disrupt the molecular ordering and hinder mesophase formation. [] [https://www.semanticscholar.org/paper/0118127737016eca14cdcf027d911464b4a8c509]

Q10: What spectroscopic techniques are commonly employed for characterizing Phenyl benzoate?

A10: Infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are routinely used to characterize Phenyl benzoate and its derivatives. These techniques provide valuable information about the functional groups, carbon-hydrogen framework, and molecular weight of the compound, respectively. [] [https://www.semanticscholar.org/paper/2d6bb14ed0e06aaa088e7666d79bbbb979a18cb5], [] [https://www.semanticscholar.org/paper/3a696ae4e4b8b79c19db4415e291c1c2852fc6d8]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.